3-(Benzylsulfamoyl)-4-methylbenzoic acid
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Overview
Description
3-(Benzylsulfamoyl)-4-methylbenzoic acid: is an organic compound that features a benzylsulfamoyl group attached to a methylbenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylsulfamoyl)-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the benzylsulfamoyl group can yield the corresponding sulfide or thiol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation of the methyl group can yield 4-carboxybenzoic acid derivatives.
- Reduction of the benzylsulfamoyl group can produce benzylthiol or benzylsulfide derivatives.
- Substitution reactions can introduce halogens or other electrophiles onto the aromatic ring.
Scientific Research Applications
Chemistry: 3-(Benzylsulfamoyl)-4-methylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, making it a candidate for drug development studies.
Medicine: The compound’s potential as a therapeutic agent is explored in medicinal chemistry. Its ability to inhibit certain enzymes or receptors makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(Benzylsulfamoyl)-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfamoyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition of their activity. This interaction can disrupt key biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
4-Methylbenzoic acid: Lacks the benzylsulfamoyl group, resulting in different chemical reactivity and biological activity.
Benzylsulfonamide: Contains the benzylsulfamoyl group but lacks the aromatic carboxylic acid moiety.
Sulfanilamide: A well-known sulfonamide antibiotic with a different substitution pattern on the aromatic ring.
Uniqueness: 3-(Benzylsulfamoyl)-4-methylbenzoic acid is unique due to the presence of both the benzylsulfamoyl group and the methylbenzoic acid core. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(benzylsulfamoyl)-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-7-8-13(15(17)18)9-14(11)21(19,20)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEGNRQMNOCQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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